molecular formula C10H18O B13311359 2-Methyl-1-propylcyclopentane-1-carbaldehyde

2-Methyl-1-propylcyclopentane-1-carbaldehyde

Cat. No.: B13311359
M. Wt: 154.25 g/mol
InChI Key: UQOZJAXJPOIVTL-UHFFFAOYSA-N
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Description

2-Methyl-1-propylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It features a cyclopentane ring substituted with a methyl group, a propyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of an alkyl halide to introduce the propyl group. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, electrophiles

Major Products Formed:

Scientific Research Applications

2-Methyl-1-propylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme-catalyzed reactions, where the compound acts as a substrate for aldehyde dehydrogenases. The enzyme catalyzes the oxidation of the aldehyde to a carboxylic acid, which is then further metabolized in cellular pathways .

Comparison with Similar Compounds

    Cyclopentane-1-carbaldehyde: Lacks the methyl and propyl substituents, making it less sterically hindered and more reactive.

    2-Methylcyclopentane-1-carbaldehyde: Similar structure but lacks the propyl group, resulting in different chemical properties and reactivity.

    1-Propylcyclopentane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.

Uniqueness: 2-Methyl-1-propylcyclopentane-1-carbaldehyde is unique due to the presence of both methyl and propyl groups on the cyclopentane ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its applications in various fields, from chemistry to industry .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1-propylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-6-10(8-11)7-4-5-9(10)2/h8-9H,3-7H2,1-2H3

InChI Key

UQOZJAXJPOIVTL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC1C)C=O

Origin of Product

United States

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